molecular formula C9H8N2 B075819 1-Phenylpyrazole CAS No. 1126-00-7

1-Phenylpyrazole

Cat. No. B075819
CAS RN: 1126-00-7
M. Wt: 144.17 g/mol
InChI Key: WITMXBRCQWOZPX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-phenylpyrazole involves various methodologies, including phototransposition chemistry, where 1-phenylpyrazoles undergo a P4 permutation pathway upon excitation, leading to the formation of 1-phenylimidazole products through initial N-N bond cleavage, 1,2-shift, and cyclization processes (Pavlik et al., 1993). Additionally, a regioselective synthesis from beta-enaminoketoesters via tandem Blaise-acylation has been developed, showcasing a broad applicability to various substrates (Ko et al., 2009).

Molecular Structure Analysis

The molecular structure of 1-phenylpyrazole derivatives has been extensively studied through spectroscopic methods, including ultraviolet, nuclear magnetic resonance, and infrared spectroscopy. These studies highlight the steric effects of substituents and the position of protonation in strongly acidic media (Finar & Rackham, 1968).

Chemical Reactions and Properties

1-Phenylpyrazole participates in various chemical reactions, demonstrating its reactivity and versatility. For instance, it reacts with diethyl azodicarboxylate under anhydrous conditions to form dihydro-oxadiazine, which further undergoes ring-opening in the presence of water (Jones et al., 1984). Moreover, its reactions with carbon disulfide followed by α-haloketones lead to novel heterocyclic compounds (Mohareb et al., 1995).

Physical Properties Analysis

The physical properties of 1-phenylpyrazole derivatives, such as melting points and solubilities, are crucial for their applications in various domains. These properties are often determined through the synthesis and characterization of new compounds, providing insights into their stability and reactivity.

Chemical Properties Analysis

The chemical properties of 1-phenylpyrazole, including its ability to undergo sulfonation and carbonylation, have been explored to expand its utility in organic synthesis. Sulphonation with oleum or chlorosulphuric acid results in substituted derivatives, demonstrating the compound's versatility (Barry et al., 1968). Additionally, carbonylation of C-H bonds in its benzene ring via ruthenium or rhodium catalysis underscores the compound's reactivity and potential for derivatization (Asaumi et al., 2004).

Scientific Research Applications

Application 1: Synthesis of Pyrazole Derivatives

  • Scientific Field : Organic Chemistry
  • Summary of the Application : Pyrazole derivatives, including 1-Phenylpyrazole, are used in the synthesis of various chemicals in biological, physical-chemical, material science, and industrial fields . They are highly valued in organic synthesis .
  • Methods of Application : Various methods have been developed for the synthesis of pyrazole derivatives, including transition-metal catalysts, photoredox reactions, one-pot multicomponent processes, novel reactants, and innovative reaction types .
  • Results or Outcomes : The synthesis of pyrazole derivatives has led to the discovery of fascinating properties demonstrated by numerous pyrazole derivatives .

Application 2: Preparation of Heteroleptic Iridium (III) Complexes

  • Scientific Field : Inorganic Chemistry
  • Summary of the Application : 1-Phenylpyrazole is used as a cyclometallated ligand in the preparation of new heteroleptic iridium (III) complexes .

Application 3: Preparation of 4,5-diphenylpyrazolo [1,5-a]quinoline

  • Scientific Field : Organic Chemistry
  • Summary of the Application : 1-Phenylpyrazole is used in the preparation of 4,5-diphenylpyrazolo [1,5-a]quinoline . This compound has potential applications in various fields due to its unique structure.

Application 4: Preparation of 1-(1,2,3,4-tetraphenylnaphthalen-5-yl)pyrazole

  • Scientific Field : Organic Chemistry
  • Summary of the Application : 1-Phenylpyrazole is used in the preparation of 1-(1,2,3,4-tetraphenylnaphthalen-5-yl)pyrazole . This compound has potential applications in various fields due to its unique structure.

Safety And Hazards

1-Phenylpyrazole is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment is recommended .

Future Directions

Due to the biological and medicinal properties of pyrazoles, including 1-Phenylpyrazole, the synthesis of these bioactive heterocycles has attracted the interest of medicinal and organic chemists . Future research directions may include addressing the unique toxicology of these chemicals, including their non-lethal, indirect effects, and synergistic effects with other compounds .

properties

IUPAC Name

1-phenylpyrazole
Source PubChem
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InChI

InChI=1S/C9H8N2/c1-2-5-9(6-3-1)11-8-4-7-10-11/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WITMXBRCQWOZPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30150108
Record name 1-Phenylpyrazole
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Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

1-Phenylpyrazole

CAS RN

1126-00-7
Record name 1-Phenylpyrazole
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Record name 1-Phenylpyrazole
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Record name 1-Phenylpyrazole
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Record name 1-Phenylpyrazole
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Record name 1-phenylpyrazole
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Operating protocol A (82° C., 24 hours) was followed using 120.8 mg of Chxn-Thio-Al (0.4 mmoles), 211 μl of bromobenzene (2 mmoles), 204 mg of pyrazole (3 mmoles) and 1.2 ml of acetonitrile.
[Compound]
Name
Chxn-Thio-Al
Quantity
120.8 mg
Type
reactant
Reaction Step One
Quantity
211 μL
Type
reactant
Reaction Step Two
Quantity
204 mg
Type
reactant
Reaction Step Three
Quantity
1.2 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

Operating protocol A (82° C., 48 hours) was followed using 117 mg of Chxn-Py-Al (0.4 mmoles), 211 μl of bromobenzene (2 mmoles), 204 mg of imidazole (3 mmoles) and 1.2 ml of acetonitrile.
[Compound]
Name
Chxn-Py-Al
Quantity
117 mg
Type
reactant
Reaction Step One
Quantity
211 μL
Type
reactant
Reaction Step Two
Quantity
204 mg
Type
reactant
Reaction Step Three
Quantity
1.2 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods IV

Procedure details

Following General Procedure A (90° C., 30 hours), 1H-pyrazole (205 mg, 3.0 mmol) is coupled with bromobenzene (212 μL, 2.0 mmol). The crude brown oil is purified by flash chromatography on silica gel (eluent: dichloromethane/hexanes=50/50) to provide 270 mg (94% isolated yield) of the desired product as a light yellow oil.
Quantity
205 mg
Type
reactant
Reaction Step One
Quantity
212 μL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,530
Citations
IL Finar, DM Rackham - Journal of the Chemical Society B: Physical …, 1968 - pubs.rsc.org
… Substitution at the 5-position of 1-phenylpyrazole (I) prevents … phenyl resonance; eg., 1-phenylpyrazole methiodide (Iv) shows T… and angles of twist in 1-phenylpyrazole systems are to be …
Number of citations: 21 pubs.rsc.org
IL Finar, KE Godfrey - Journal of the Chemical Society (Resumed), 1954 - pubs.rsc.org
… -1-phenylpyrazole by the Wurtz reaction. The chloromethyl compound was oxidised by alkaline permanganate to 1-phenylpyrazole… Attempts to prepare 4-cyanomethyl-1-phenylpyrazole …
Number of citations: 61 pubs.rsc.org
S Yamamoto, N Tomita, Y Suzuki, T Suzaki… - Bioorganic & medicinal …, 2012 - Elsevier
… (α-hydroxybenzyl)-1-phenylpyrazole derivative 38 were prepared … 4-fluorobenzonitrile to give 1-phenylpyrazole 31. Pyrazole 31 was … 4-(α-Hydroxybenzyl)-1-phenylpyrazole 38 was also …
Number of citations: 34 www.sciencedirect.com
JW Pavlik, RE Connors, DS Burns… - Journal of the American …, 1993 - ACS Publications
Photophysical and photochemical properties of 1-phenylpyrazole and 3-, 4-, and 5-methyl-1-phenylpyrazoles have been investigated. INDO/S calculations agree with experimental …
Number of citations: 31 pubs.acs.org
BF Abdel-Wahab, HA Abdel-Aziz… - Monatshefte für Chemie …, 2009 - Springer
… synthesis of hitherto unknown and novel 1,3-thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and 1,2,4-triazolo[3,4-b][1,3,4]-thiadiazine derivatives with a 5-(benzofuran-2-yl)-1-phenylpyrazole …
Number of citations: 86 link.springer.com
MA Khan, BM Lynch, YY Hung - Canadian Journal of Chemistry, 1963 - cdnsciencepub.com
… 1-phenylpyrazole by nitric acid in acetic anhydride at 0' is reported to give 4-nitro-1-phenylpyrazole (… In confirmation (see Experimental) we find that fair yields of 4-nitro-1-phenylpyrazole …
Number of citations: 36 cdnsciencepub.com
DF O'Brien, JW Gates Jr - The Journal of Organic Chemistry, 1966 - ACS Publications
… are discussed with regard to the known chemistry of phenol and 1-phenylpyrazole. … spectra with those of 4-acetyl-3-hydroxy1-phenylpyrazole. The third crop appeared to be a mixture. It …
Number of citations: 36 pubs.acs.org
Z Dardari, M Lemrani, A Sebban… - … der Pharmazie: An …, 2006 - Wiley Online Library
Here, we report for the first time the synthesis and the antileishmanial activity of a new pyrazole derivative, namely 4‐[2‐(1‐(ethylamino)‐2‐methylpropyl)phenyl]‐3‐(4‐methyphenyl)‐1‐…
Number of citations: 41 onlinelibrary.wiley.com
PW Alley, DA Shirley - Journal of the American Chemical Society, 1958 - ACS Publications
… Metalation of 1 -phenylpyrazole with slightly more than a twofold excess … The formation of the ketoneIII occurred via dimetalation of 1 -phenylpyrazole. Similar cyclic ketones have been …
Number of citations: 46 pubs.acs.org
K Carthigayan, S Xavier, S Periandy - Spectrochimica Acta Part A …, 2015 - Elsevier
… 3-methyl-1-phenylpyrazole, particularly the vibrational, UV and NMR studies are not reported so far. Hence, in the present study the compound 3-methyl-1-phenylpyrazole is chosen for …
Number of citations: 35 www.sciencedirect.com

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